molecular formula C36H34N12Na2O6S2 B1606729 Disodium bisethylphenyltriaminotriazine stilbenedisulfonate CAS No. 24565-13-7

Disodium bisethylphenyltriaminotriazine stilbenedisulfonate

Cat. No. B1606729
CAS RN: 24565-13-7
M. Wt: 840.8 g/mol
InChI Key: MMNFJSXNIHPIPR-UHFFFAOYSA-L
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Description

Disodium bisethylphenyltriaminotriazine stilbenedisulfonate, also known by its chemical structure, is a zwitterionic surfactant belonging to the sulfonate type. Its synonyms include “C.I. Fluorescent Brightener 208.” The compound features a 14-carbon skeleton composed of two benzene rings linked by an ethylene bridge. The central ethylene moiety results in two possible stereoisomers: cis and trans. Naturally occurring stilbenes are typically in the trans form .

Scientific Research Applications

Toxicological Studies

Disodium bisethylphenyltriaminotriazine stilbenedisulfonate, a chemical used in the synthesis of dyes and optical brighteners, has been extensively studied for its toxicological effects. Studies on F344 rats and B6C3F1 mice have shown varying degrees of body weight changes and clinical findings like diarrhea at high doses. These studies also included genetic toxicology tests in Salmonella typhimurium and Chinese hamster ovary cells, revealing no evidence of mutagenicity or chromosomal aberrations (National Toxicology Program technical report series, 1992).

Polymer Science

The compound has applications in polymer science, particularly in the synthesis of new materials. For instance, it has been used in the creation of fluorinated sulfonated polytriazoles, demonstrating properties like high molecular weights, good solubility, and film-forming capabilities, making them suitable for use as proton exchange membranes in fuel cells (Singh et al., 2014).

Biochemical Research

In biochemical research, disodium bisethylphenyltriaminotriazine stilbenedisulfonate derivatives have been used to study the structure and function of erythrocyte band 3 protein. This research has improved understanding of how certain ligands and inhibitors interact with this protein, which is crucial for anion exchange in red blood cells (Salhany et al., 1991).

Environmental Applications

This compound has also found use in environmental applications. For instance, a derivative of disodium bisethylphenyltriaminotriazine stilbenedisulfonate, used as an indicator in carbonate alkalinity determination, offers a more noticeable color transition than traditional indicators, aiding in more accurate environmental testing (Taras, 1949).

Medical Research

In medical research, the effects of fluorescent whitening agents, which include derivatives of disodium bisethylphenyltriaminotriazine stilbenedisulfonate, have been studied for their potential impact on the skin. Studies on mice have shown that these agents do not penetrate into subepithelial layers of the skin, suggesting limited systemic absorption and localized action (Luckhaus & Löser, 1975).

properties

IUPAC Name

disodium;5-[[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N12O6S2.2Na/c1-3-37-31-43-33(39-25-11-7-5-8-12-25)47-35(45-31)41-27-19-17-23(29(21-27)55(49,50)51)15-16-24-18-20-28(22-30(24)56(52,53)54)42-36-46-32(38-4-2)44-34(48-36)40-26-13-9-6-10-14-26;;/h5-22H,3-4H2,1-2H3,(H,49,50,51)(H,52,53,54)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNFJSXNIHPIPR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N12Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067000
Record name Fluorescent Brightener 208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium bisethylphenyltriaminotriazine stilbenedisulfonate

CAS RN

24565-13-7
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(ethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorescent Brightener 208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-bis[[6-anilino-4-(ethylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
166 Direct Yellow 12 weisung. dis…, Dis… [lat.] Wortteil mit der Bedeu- tung: auseinander, hinweg, zwischen. Disaccharid. [g Page 1 D 166 Direct Yellow 12 Direct Yellow 12. INCI. Haarfärbemittel. directions for use. [engl.] Gebrauchsan- weisung. dis…, Dis… [lat.] Wortteil mit der Bedeutung: auseinander, hinweg, zwischen. Disaccharid. [gr.] Doppelzucker; aus zwei Monosacchariden zusammengesetzte Zuckerart. Vertreter: Rohrzucker (Saccharose), Malzzucker (Maltose) und Milchzucker (Laktose) ua Disodium Adenosine Phosphate. INCI. Hautpflegemittel …
Number of citations: 0 link.springer.com

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